molecular formula C13H17NO2 B5315091 N-(2-methoxy-1-methylethyl)-3-phenylacrylamide

N-(2-methoxy-1-methylethyl)-3-phenylacrylamide

Cat. No. B5315091
M. Wt: 219.28 g/mol
InChI Key: RBUFIFMGDIRRDW-CMDGGOBGSA-N
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Description

N-(2-methoxy-1-methylethyl)-3-phenylacrylamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-1-methylethyl)-3-phenylacrylamide is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or proteins involved in cellular processes. For example, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cellular differentiation. By inhibiting these enzymes, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide may alter gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(2-methoxy-1-methylethyl)-3-phenylacrylamide can induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways. N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been investigated for its potential to modulate the immune system and enhance the activity of immune cells, such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ease of synthesis. However, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide can be toxic at high concentrations, and its effects on normal cells and tissues are not fully understood. Therefore, caution should be taken when using N-(2-methoxy-1-methylethyl)-3-phenylacrylamide in lab experiments, and appropriate safety measures should be followed.

Future Directions

There are several future directions for research on N-(2-methoxy-1-methylethyl)-3-phenylacrylamide, including its potential applications in drug development, material science, and cancer therapy. One promising area of research is the development of novel N-(2-methoxy-1-methylethyl)-3-phenylacrylamide-based compounds with improved pharmacological properties, such as increased potency and selectivity. In addition, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide-based polymers could be further optimized for use in electronic and optical devices. Finally, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide could be investigated as a potential therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(2-methoxy-1-methylethyl)-3-phenylacrylamide can be achieved through several methods, including the reaction of 2-methoxy-1-methylethylamine with phenylacryloyl chloride in the presence of a base or the reaction of 2-methoxy-1-methylethylamine with cinnamoyl chloride in the presence of a base. These methods have been optimized to produce high yields of N-(2-methoxy-1-methylethyl)-3-phenylacrylamide with minimal byproducts.

Scientific Research Applications

N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and material science. In medicinal chemistry, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been investigated for its anticancer, anti-inflammatory, and antifungal properties. Studies have shown that N-(2-methoxy-1-methylethyl)-3-phenylacrylamide can inhibit the growth of cancer cells and reduce inflammation by targeting specific molecular pathways. In drug development, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been used as a building block to synthesize novel compounds with improved pharmacological properties. In material science, N-(2-methoxy-1-methylethyl)-3-phenylacrylamide has been used as a monomer to synthesize polymers with unique properties, such as high thermal stability and electrical conductivity.

properties

IUPAC Name

(E)-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(10-16-2)14-13(15)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,14,15)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUFIFMGDIRRDW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC)NC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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